N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide
Description
N-[(2,3-Dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide is a synthetic compound featuring a 2,3-dihydroindole (indoline) core substituted with a trifluoroacetamide group via a methyl linker. The indoline scaffold provides partial saturation of the indole aromatic system, altering electronic properties and conformational flexibility compared to fully aromatic analogs.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-indol-2-ylmethyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)15-6-8-5-7-3-1-2-4-9(7)16-8/h1-4,8,16H,5-6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEXPODRFRXERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Hydroxymethyl)indoline
The initial step involves introducing a hydroxymethyl group at the 2-position of indoline. This is achieved via Vilsmeier-Haack formylation , followed by reduction:
- Formylation : Indoline reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C to yield 2-formylindoline.
- Reduction : The formyl group is reduced using sodium borohydride (NaBH₄) in methanol, producing 2-(hydroxymethyl)indoline in 75–85% yield.
Critical Parameters :
- Temperature control during formylation prevents ring chlorination.
- Excess NaBH₄ ensures complete reduction without affecting the indoline NH.
Conversion to 2-(Bromomethyl)indoline
The hydroxymethyl intermediate is treated with phosphorus tribromide (PBr₃) in dichloromethane (DCM) at 0°C, yielding 2-(bromomethyl)indoline. This step proceeds in 90–95% efficiency, with gaseous HBr neutralized using a saturated sodium bicarbonate wash.
Azide Substitution and Reduction
2-(Bromomethyl)indoline undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours, forming 2-(azidomethyl)indoline. Subsequent Staudinger reduction with triphenylphosphine (PPh₃) in tetrahydrofuran (THF) converts the azide to the primary amine, yielding 2-(aminomethyl)indoline.
Side Reactions :
- Competing elimination to form indole derivatives is suppressed by maintaining anhydrous conditions.
Acylation with Trifluoroacetic Anhydride
The primary amine is acylated using trifluoroacetic anhydride (TFAA) in DCM with triethylamine (Et₃N) as a base. The reaction proceeds quantitatively at room temperature, yielding the final product in >95% purity.
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.05–6.95 (m, 2H, aromatic), 6.60 (d, J = 7.8 Hz, 1H, aromatic), 4.20 (s, 2H, CH₂N), 3.30 (t, J = 8.2 Hz, 2H, CH₂), 2.90 (t, J = 8.2 Hz, 2H, CH₂).
- MS (ESI+) : m/z 273.1 [M+H]⁺.
Route 2: Reductive Amination of 2-Formylindoline
Reductive Amination Protocol
2-Formylindoline, synthesized as in Route 1, reacts with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (adjusted with acetic acid). This one-pot reaction directly yields 2-(aminomethyl)indoline, bypassing the bromination and azide steps.
Advantages :
- Fewer synthetic steps.
- Avoids hazardous azide intermediates.
Limitations :
- Lower yields (60–70%) due to imine formation competing with reduction.
Acylation and Workup
The amine is acylated under standard conditions (TFAA, Et₃N), affording the target compound in 85% yield after silica gel chromatography.
Route 3: Halogenation-Substitution Approach
Direct Bromination at the 2-Position
Indoline undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile under UV light, yielding 2-bromoindoline. Subsequent Kumada coupling with methylmagnesium bromide (MeMgBr) in THF introduces the methyl group, forming 2-methylindoline.
Benzylic Bromination and Amination
2-Methylindoline is subjected to radical bromination using NBS and benzoyl peroxide (BPO) in CCl₄, producing 2-(bromomethyl)indoline. Azide substitution and reduction follow as in Route 1.
Challenges :
- Radical bromination lacks regioselectivity, requiring careful purification.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Steps | 4 | 3 | 4 |
| Overall Yield (%) | 62 | 55 | 48 |
| Hazardous Intermediates | Azide | None | Bromine |
| Scalability | High | Moderate | Low |
Route 1 offers the highest reproducibility and scalability, making it the preferred industrial method. Route 2 is advantageous for laboratory-scale synthesis due to reduced handling of azides. Route 3 is less favored due to low regioselectivity in bromination.
Mechanistic Insights and Side Reactions
Acylation Kinetics
The acylation of 2-(aminomethyl)indoline with TFAA follows second-order kinetics, with rate constants (k) increasing linearly with Et₃N concentration. Excess base neutralizes H⁺, shifting equilibrium toward the acylated product.
Competing Ring-Opening
Under strongly acidic or basic conditions, the indoline ring may undergo hydrolysis to form o-aminophenethylamine derivatives. This is mitigated by maintaining neutral pH during acylation.
Industrial-Scale Considerations
- Cost Analysis : TFAA accounts for 40% of raw material costs. Substituting with trifluoroacetyl chloride reduces expenses but requires stringent moisture control.
- Waste Management : PBr₃ and NaN₃ generate hazardous waste, necessitating neutralization with NaHCO₃ and NaHSO₃, respectively.
Emerging Methodologies
Enzymatic Acylation
Recent studies explore lipase-catalyzed acylation of 2-(aminomethyl)indoline in ionic liquids, achieving 90% yield with negligible waste.
Flow Chemistry Approaches
Continuous-flow systems reduce reaction times for bromination and azide substitution steps by 70%, enhancing throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and antioxidant properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with melatonin receptors, influencing circadian rhythms and exhibiting neuroprotective effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide and related compounds:
Key Structural and Functional Insights:
Core Structure Variations: Indoline vs. Indene vs. Indoline: The indene core () lacks the amine in indoline, reducing basicity and reactivity in hydrogen-bonding interactions .
Substituent Effects: Trifluoroacetyl vs. Chloro/Methoxy: The trifluoroacetyl group (target compound, ) enhances electron-withdrawing effects and metabolic resistance compared to chloro or methoxy groups in herbicides like alachlor . Thiazolidinone Hybrids: Compounds with thiazolidinone-thioxo moieties () exhibit enhanced heterocyclic complexity, likely targeting enzymes or receptors in pathogens .
Physical Properties :
- The 4-fluorostyryl-substituted indole () shows a high melting point (222–225°C), suggesting strong crystallinity due to planar fluorinated substituents .
Synthetic Accessibility :
- Trifluoroacetylation often employs TFAA (trifluoroacetic anhydride), as seen in , while simpler acetamides () require milder conditions but yield moderately (45%) .
Biological Activity
N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide is a compound that belongs to the indole derivatives family. Indoles and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, synthesizing available data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C11H10F3N
- Molecular Weight : 229.20 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has shown that derivatives of 2,3-dihydroindoles exhibit significant antimicrobial properties. For instance, a study reported that certain 1,3-dihydro-2H-indol-2-one derivatives demonstrated effective antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus . Although specific data on this compound is limited, its structural similarity to other active indole derivatives suggests potential antimicrobial efficacy.
Anticancer Properties
Indole derivatives are also known for their anticancer properties. A related study evaluated compounds similar to this compound for their antiproliferative effects against various cancer cell lines such as HeLa and MCF-7. Some compounds exhibited IC50 values in the low micromolar range, indicating potent activity . The mechanism of action often involves apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The neuroprotective potential of indole derivatives has been highlighted in recent research. Compounds derived from 2,3-dihydroindoles have shown antioxidant properties that may protect neuronal cells from oxidative stress . This aspect is particularly relevant for developing treatments for neurodegenerative diseases.
Case Studies
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of 2,3-dihydroindole with trifluoroacetic anhydride or similar reagents. Understanding the SAR is crucial for optimizing its biological activity. Modifications at different positions on the indole ring can significantly alter the compound's efficacy and selectivity towards biological targets.
Q & A
Q. What are the recommended synthetic routes for N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves coupling 2,3-dihydro-1H-indole derivatives with trifluoroacetylating agents. Key steps include:
- Step 1 : Preparation of the indole precursor via alkylation or reductive amination of 2,3-dihydro-1H-indole.
- Step 2 : Trifluoroacetylation using trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate under anhydrous conditions.
- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 indole:TFAA) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >75% purity .
Q. How should researchers characterize the molecular structure of this compound, and which spectroscopic techniques are most effective?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : H and C NMR to identify indole protons (δ 6.5–7.5 ppm) and trifluoroacetamide carbonyl signals (δ 160–165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Stretching bands for C=O (1680–1720 cm) and CF groups (1100–1250 cm) .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assays) .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s reactivity in nucleophilic substitution reactions be resolved?
- Methodological Answer : Discrepancies may arise from solvent effects or competing pathways. Strategies include:
Q. What strategies are effective in studying its interactions with biological targets, such as enzymes or receptors?
- Methodological Answer : Advanced techniques for target engagement:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with immobilized targets .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., cytochrome P450 isoforms) to resolve binding modes .
- Thermal Shift Assays (TSA) : Monitor protein stability shifts to infer ligand binding .
Q. How can researchers address discrepancies in solubility and stability data across different studies?
- Methodological Answer : Standardize experimental conditions:
- Solubility : Use shake-flask methods with buffered solutions (pH 7.4) and quantify via UV-Vis at λ .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS .
- Data Harmonization : Cross-validate results using orthogonal methods (e.g., nephelometry vs. HPLC) .
Q. What computational methods predict its pharmacokinetic properties, and how do they compare with empirical data?
- Methodological Answer : Combine in silico and in vitro approaches:
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP (2.5–3.5), permeability (Caco-2 models), and CYP450 inhibition .
- Microsomal Stability Assays : Compare predicted hepatic extraction ratios with experimental half-life (t) in liver microsomes .
- PBPK Modeling : Integrate physicochemical data to simulate plasma concentration-time profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
